molecular formula C10H12N4 B15241748 1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B15241748
M. Wt: 188.23 g/mol
InChI Key: SAFAXNPCCBRHCF-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring substituted with a 3-methylphenylmethyl group, making it a unique and potentially valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Preparation of the Azide: The starting material, 3-methylbenzyl chloride, is reacted with sodium azide to form 3-methylbenzyl azide.

    Cycloaddition Reaction: The azide is then reacted with propargylamine in the presence of a copper(I) catalyst to form the triazole ring.

The reaction conditions for the CuAAC typically include:

  • Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
  • Temperature: Room temperature to 60°C
  • Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine
  • 1-[(3-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-amine
  • 1-[(3-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-amine

Uniqueness

1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring. This substitution can influence its chemical reactivity, biological activity, and potential applications. The presence of the 3-methylphenylmethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-3-2-4-9(5-8)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3

InChI Key

SAFAXNPCCBRHCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(N=N2)N

Origin of Product

United States

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